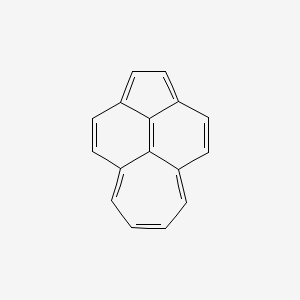
Aceplaidylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a derivative of acenaphthylene, featuring a fused cycloheptane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Aceplaidylene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclodehydrogenation of suitable polycyclic aromatic hydrocarbons. This process often requires the use of strong acids or bases as catalysts and high temperatures to facilitate the formation of the fused ring structure.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic systems to optimize yield and purity. Techniques such as catalytic hydrogenation and dehydrogenation, along with the use of high-pressure reactors, are employed to achieve efficient synthesis on a larger scale .
化学反应分析
Types of Reactions: Aceplaidylene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce functional groups such as halogens, nitro groups, and alkyl groups into the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Reagents such as halogens (chlorine, bromine), nitric acid, and alkyl halides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, and alkylated derivatives.
科学研究应用
Aceplaidylene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons and as a model compound for studying aromaticity and reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a probe for studying biological processes.
作用机制
The mechanism of action of Aceplaidylene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the electronic properties of the compound and its ability to participate in various chemical reactions. The pathways involved in its reactivity include electrophilic aromatic substitution and nucleophilic addition reactions .
相似化合物的比较
Acenaphthylene: A simpler polycyclic aromatic hydrocarbon with a similar structure but lacking the fused cycloheptane ring.
Naphthalene: Another polycyclic aromatic hydrocarbon with two fused benzene rings.
Phenanthrene: A polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness of Aceplaidylene: this compound’s unique structure, featuring a fused cycloheptane ring, distinguishes it from other polycyclic aromatic hydrocarbons. This structural feature imparts distinct electronic properties and reactivity, making it a valuable compound for studying aromaticity and developing advanced materials .
属性
CAS 编号 |
194-32-1 |
|---|---|
分子式 |
C16H10 |
分子量 |
202.25 g/mol |
IUPAC 名称 |
tetracyclo[7.5.2.04,16.012,15]hexadeca-1(14),2,4,6,8,10,12,15-octaene |
InChI |
InChI=1S/C16H10/c1-2-4-12-6-8-14-10-9-13-7-5-11(3-1)15(12)16(13)14/h1-10H |
InChI 键 |
NIALEBRUYGMNAY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=CC3=CC=C4C3=C2C(=C1)C=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene](/img/structure/B14743010.png)
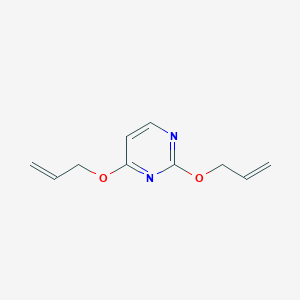
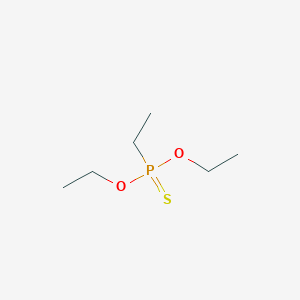
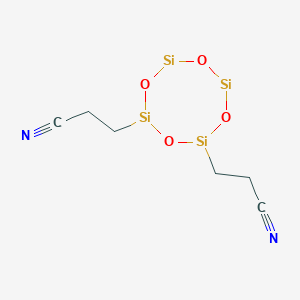
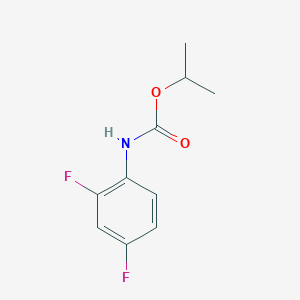
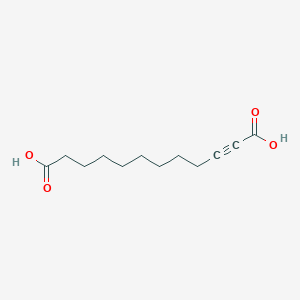

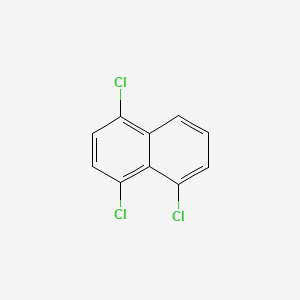
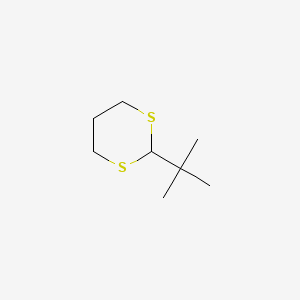
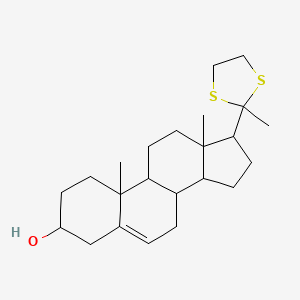



![(Z)-4-oxo-4-[(9-oxofluoren-2-yl)amino]but-2-enoic acid](/img/structure/B14743111.png)
